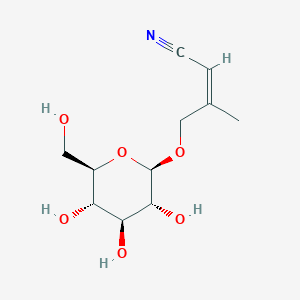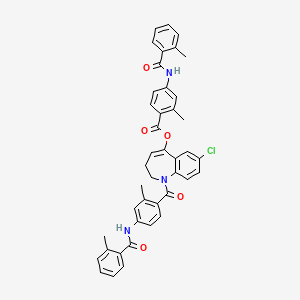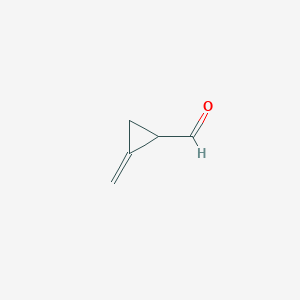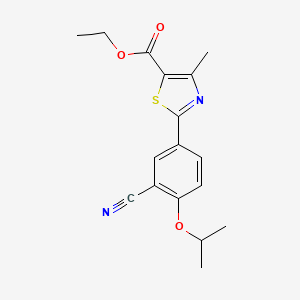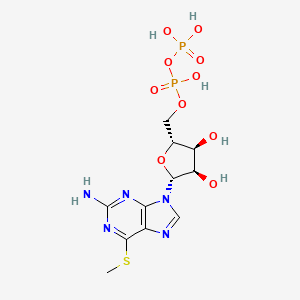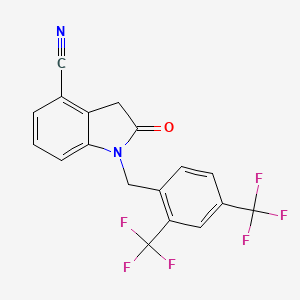
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and properties It features a benzyl group substituted with two trifluoromethyl groups at the 2 and 4 positions, an oxoindoline core, and a carbonitrile group
Preparation Methods
The synthesis of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with the preparation of 2,4-bis(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with an appropriate indoline derivative to form the intermediate compound.
Cyclization and Oxidation: The intermediate is then cyclized and oxidized to form the oxoindoline core.
Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced through a suitable reaction, such as the addition of cyanide ion under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxoindoline core to its reduced form.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The oxoindoline core can interact with active sites of enzymes, potentially inhibiting their activity. The carbonitrile group may also play a role in binding to specific molecular targets, influencing various biological pathways.
Comparison with Similar Compounds
1-(2,4-Bis(trifluoromethyl)benzyl)-2-oxoindoline-4-carbonitrile can be compared with similar compounds such as:
1-(2,4-Dichlorobenzyl)-2-oxoindoline-4-carbonitrile: This compound has dichlorobenzyl groups instead of trifluoromethyl groups, affecting its chemical properties and biological activity.
1-(2,4-Dimethylbenzyl)-2-oxoindoline-4-carbonitrile:
1-(2,4-Difluorobenzyl)-2-oxoindoline-4-carbonitrile: The difluorobenzyl groups provide different electronic effects compared to trifluoromethyl groups.
The uniqueness of this compound lies in its trifluoromethyl groups, which impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H10F6N2O |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2-oxo-3H-indole-4-carbonitrile |
InChI |
InChI=1S/C18H10F6N2O/c19-17(20,21)12-5-4-11(14(6-12)18(22,23)24)9-26-15-3-1-2-10(8-25)13(15)7-16(26)27/h1-6H,7,9H2 |
InChI Key |
QNSGYKIOEBZWJP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2N(C1=O)CC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


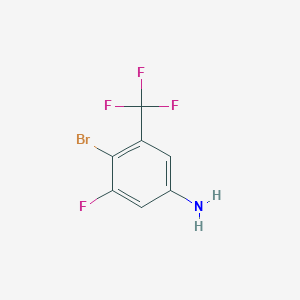
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)
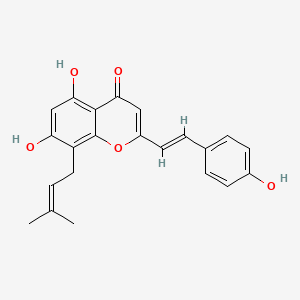
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)




